![molecular formula C21H16ClN5O2S2 B2575010 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892738-65-7](/img/structure/B2575010.png)
3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as a Urea Transporter B Inhibitor, UTBinh-14 . It is a cell-permeable triazolothienopyrimidine compound that acts as a reversible urea transporter B (UT-B)-selective inhibitor . The molecular formula is C21H16ClN5O2S2 and the molecular weight is 469.96.
Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . It also contains a thieno ring and a pyrimidine ring .Physical And Chemical Properties Analysis
The compound is a white powder . It is soluble in DMSO at 100 mg/mL . The compound should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique
Selective Serotonin Receptor Antagonism
Compounds similar to 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been synthesized and evaluated for their binding affinity and inhibition of functional cellular responses to serotonin. A study found that these compounds, particularly those with certain substitutions, demonstrated significant affinity and activity at the 5-HT6 receptor, suggesting potential applications in neuropsychiatric and neurological disorders (Ivachtchenko et al., 2010).
Antimicrobial Activity
Research indicates that some thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives exhibit considerable antimicrobial activity. A study involving substituted tricyclic compounds found significant antibacterial and antifungal activities in synthesized compounds, pointing to their potential use in antimicrobial treatments (Mittal, Sarode, & Vidyasagar, 2011).
Herbicidal Applications
Compounds similar to 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been prepared and evaluated for their herbicidal activity. A study found that these compounds, particularly those with certain substitutions, were effective in controlling a broad spectrum of vegetation at low application rates, suggesting their utility in agricultural applications (Moran, 2003).
Anticancer Activity
In the realm of oncology, certain derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin have demonstrated moderate anticancer activities. These findings suggest a potential for these compounds in cancer treatment, though more research is needed to fully understand their efficacy and mechanism of action (Lu Jiu-fu et al., 2015).
Antiallergy Activity
Research has also explored the antiallergic properties of related triazolo[1,5-a]pyrimidine derivatives. Studies have synthesized various derivatives and evaluated their anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities, indicating potential therapeutic applications in allergy treatment (Suzuki et al., 1992).
Antimalarial Activity
Furthermore, certain triazolo[1,5-a]pyrimidine derivatives have shown antimalarial activity. Their synthesis and subsequent evaluation against Plasmodium berghei in mice highlight their potential as antimalarial agents (Werbel, Elslager, & Chu, 1973).
Mécanisme D'action
Propriétés
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-2-13-3-7-15(8-4-13)23-19-18-17(11-12-30-18)27-20(24-19)21(25-26-27)31(28,29)16-9-5-14(22)6-10-16/h3-12H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXLCKAXYRPYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

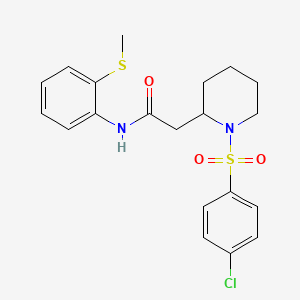
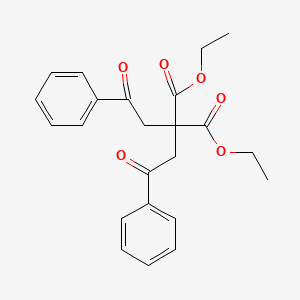
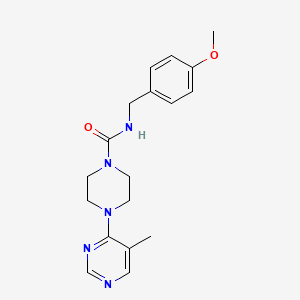
![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)
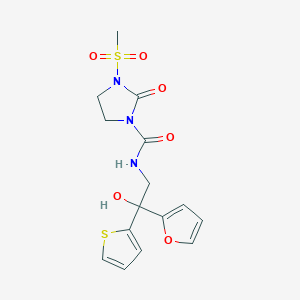
![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2574933.png)
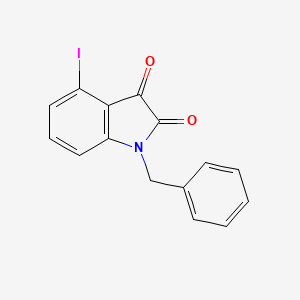
![1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2574936.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)
![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)
![(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2574941.png)
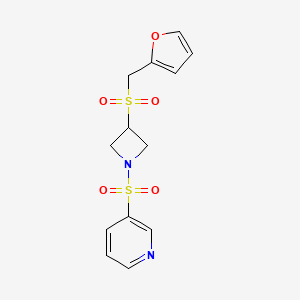
![8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574946.png)
![3,8-Bis(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)